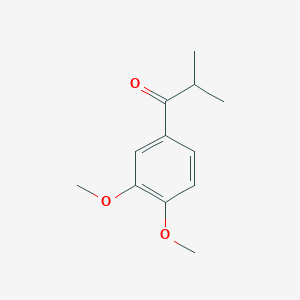

1-(3,4-diméthoxyphényl)-2-méthylpropan-1-one

Vue d'ensemble

Description

3,4-Dimethoxyphenyl isopropyl ketone, also known as 3,4-Dimethoxyphenyl isopropyl ketone, is a useful research compound. Its molecular formula is C12H16O3 and its molecular weight is 208.25 g/mol. The purity is usually 95%.

The exact mass of the compound 3,4-Dimethoxyphenyl isopropyl ketone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 63844. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3,4-Dimethoxyphenyl isopropyl ketone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-Dimethoxyphenyl isopropyl ketone including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Catalyse en synthèse organique

Le composé sert de précurseur dans les protocoles catalytiques pour la synthèse de composés organiques. Il est utilisé dans l’addition de Michael de N-hétérocycles aux chalcones, qui est une étape clé dans la production de composés bioactifs. Ce processus implique des solides organiques ioniques comme le chlorure de 1,3-bis(carboxyméthyl)imidazolium en tant que catalyseurs, mettant en évidence le rôle du composé dans les pratiques de chimie durable .

Dégradation enzymatique des hydrocarbures aromatiques

En chimie environnementale, le composé est impliqué dans la dégradation enzymatique des hydrocarbures aromatiques. La lignine peroxydase (LiP), une enzyme qui dégrade la lignine et des composés similaires, utilise cette cétone comme substrat pour produire du vératraldéhyde, un produit de dégradation de la lignine. Cette application est cruciale pour comprendre la biodégradation des polymères organiques complexes .

Mécanisme D'action

Target of Action

Similar compounds, such as chalcone derivatives, have been shown to exhibit good binding affinity with target microorganism proteins .

Mode of Action

It’s known that similar compounds can interact with their targets, leading to changes at the molecular level . For instance, some compounds can inhibit sterol (ergosterol) synthesis .

Biochemical Pathways

Related compounds have been shown to affect various pathways, leading to downstream effects .

Pharmacokinetics

The properties of similar compounds have been assessed using tools like swissadme .

Result of Action

Related compounds have been shown to produce a variety of biological effects .

Action Environment

It’s known that environmental factors can significantly impact the effectiveness of similar compounds .

Analyse Biochimique

Biochemical Properties

It is known that similar compounds interact with various enzymes and proteins . For instance, compounds with similar structures have been found to interact with Cytochrome P450 enzymes, which play a crucial role in drug metabolism and bioactivation .

Cellular Effects

Related compounds have been shown to influence various cellular processes . For example, some compounds with similar structures have been found to have effects on apoptosis, proliferation, and histone deacetylase (HDAC) activity in certain types of cells .

Molecular Mechanism

Studies on related compounds suggest that they may exert their effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Related compounds have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

There is limited information available on the dosage effects of 1-(3,4-dimethoxyphenyl)-2-methylpropan-1-one in animal models. Related compounds have been studied for their effects at different dosages .

Metabolic Pathways

The metabolic pathways involving 1-(3,4-dimethoxyphenyl)-2-methylpropan-1-one are not well-characterized. Related compounds have been found to be metabolized by Cytochrome P450 enzymes .

Transport and Distribution

Related compounds have been studied for their interactions with transporters and binding proteins .

Subcellular Localization

Related compounds have been studied for their localization within cells .

Activité Biologique

3,4-Dimethoxyphenyl isopropyl ketone (DMPIK), a synthetic organic compound, has garnered interest due to its potential biological activities. This article delves into the biological activity of DMPIK, exploring its mechanisms of action, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C12H16O3

- Molecular Weight : 208.25 g/mol

- CAS Number : 14046-55-0

DMPIK features a methoxy-substituted phenyl ring, which is crucial for its interaction with biological targets. The presence of the isopropyl group enhances its lipophilicity, potentially affecting its pharmacokinetics.

The biological activity of DMPIK is primarily attributed to its interaction with various molecular targets:

- Receptor Modulation : DMPIK may act as a modulator of G protein-coupled receptors (GPCRs), influencing signaling pathways involved in inflammation and pain perception.

- Enzyme Inhibition : Preliminary studies suggest that DMPIK can inhibit specific enzymes associated with metabolic pathways, which may contribute to its anti-inflammatory properties.

- Antioxidant Activity : The compound has demonstrated potential antioxidant effects, which are critical in mitigating oxidative stress-related cellular damage.

Anti-inflammatory Effects

Research indicates that DMPIK exhibits significant anti-inflammatory activity. In vitro studies have shown that it reduces the production of pro-inflammatory cytokines in macrophages, suggesting a potential therapeutic role in inflammatory diseases .

Anticancer Properties

DMPIK has been studied for its anticancer effects, particularly against various cancer cell lines. It has been shown to induce apoptosis in cancer cells through mechanisms involving caspase activation and modulation of cell cycle regulators .

Antioxidant Activity

The antioxidant capacity of DMPIK has been evaluated using several assays, including DPPH and ABTS radical scavenging tests. Results indicate that DMPIK effectively neutralizes free radicals, thereby protecting cellular components from oxidative damage.

Case Studies and Research Findings

Pharmacokinetics

The pharmacokinetic profile of DMPIK suggests favorable absorption and distribution characteristics due to its lipophilic nature. Further studies are required to fully elucidate its metabolism and excretion pathways.

Propriétés

IUPAC Name |

1-(3,4-dimethoxyphenyl)-2-methylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-8(2)12(13)9-5-6-10(14-3)11(7-9)15-4/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGVRUUHJVIWSEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C1=CC(=C(C=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60161404 | |

| Record name | 3,4-Dimethoxyphenyl isopropyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60161404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14046-55-0 | |

| Record name | 1-(3,4-Dimethoxyphenyl)-2-methyl-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14046-55-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dimethoxyphenyl isopropyl ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014046550 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isobutyrophenone,4'-dimethoxy- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63844 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-Dimethoxyphenyl isopropyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60161404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Propanone, 1-(3,4-dimethoxyphenyl)-2-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.952 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-DIMETHOXYPHENYL ISOPROPYL KETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C5161AF8BX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.